3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate
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Overview
Description
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate typically involves the reaction of 3-Methylpent-2-en-1-ol with 2,2,2-trichloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate involves its interaction with specific molecular targets. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. This property makes it valuable in synthetic chemistry and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-methylbut-3-yn-2-yl carbonate: Similar in structure but with different functional groups.
2-Methyl-3-butyne-2-ol: Another related compound with distinct chemical properties
Uniqueness
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate stands out due to its unique combination of the trichloroethyl group and the unsaturated carbon chain. This combination imparts specific reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
821006-37-5 |
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Molecular Formula |
C9H13Cl3O3 |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
3-methylpent-2-enyl 2,2,2-trichloroethyl carbonate |
InChI |
InChI=1S/C9H13Cl3O3/c1-3-7(2)4-5-14-8(13)15-6-9(10,11)12/h4H,3,5-6H2,1-2H3 |
InChI Key |
UBISGJVFAUCUAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOC(=O)OCC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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